molecular formula C16H19N3OS B2611431 Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-21-9

Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2611431
CAS RN: 897467-21-9
M. Wt: 301.41
InChI Key: ABAJSRSDEOJXGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is not available, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing complex molecules that include structures related to Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. For example, the synthesis of cyclic dipeptidyl ureas through Ugi reactions indicates the versatility of incorporating cyclopropyl and piperazine units into heterocyclic frameworks, which are essential for exploring new pharmaceutical compounds (Sañudo et al., 2006). Similarly, the synthesis and biological activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone derivatives highlight the antimicrobial potential of thiazolyl and piperazinyl methanones, pointing towards the importance of these moieties in drug design (Mhaske et al., 2014).

Biological Activities

Compounds featuring benzothiazolyl and piperazinyl groups have been investigated for their antimicrobial and anticancer properties. The design, synthesis, and evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes demonstrate significant potential in combating Mycobacterium tuberculosis, with several compounds exhibiting low cytotoxicity and high therapeutic index (Pancholia et al., 2016). This research underscores the relevance of structural components similar to this compound in developing new antimicrobial agents.

Electrochemical Studies

Electrochemical studies on related compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its synthetic precursors, offer insights into their redox behavior, which is crucial for understanding their mechanism of action and optimizing their pharmaceutical properties (Srinivasu et al., 1999).

Mechanism of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Piperazine derivatives, on the other hand, have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They likely interact with various targets, depending on the specific derivative and its structure .

The pharmacokinetics of “Cyclopropyl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” would depend on various factors, including its solubility, stability, and the presence of functional groups that could be metabolized by the body. These properties would influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The result of the action of “this compound” would depend on its specific targets and mode of action. If it acts similarly to other benzothiazole and piperazine derivatives, it could potentially have antimicrobial or antipsychotic effects .

Environmental factors that could influence the action of “this compound” include temperature, pH, and the presence of other compounds that could interact with it. These factors could affect its stability, solubility, and interaction with its targets .

properties

IUPAC Name

cyclopropyl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-2-5-13-14(10-11)21-16(17-13)19-8-6-18(7-9-19)15(20)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAJSRSDEOJXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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